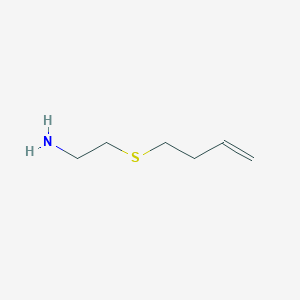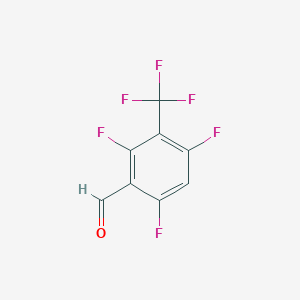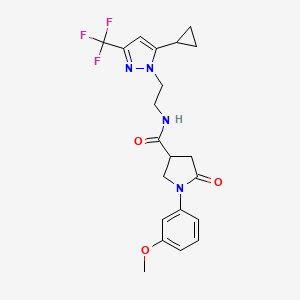![molecular formula C29H28N4O4 B2553350 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 946254-14-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on structural aspects of similar amide-containing isoquinoline derivatives provides insights into the formation of salts, gels, and crystalline solids upon treatment with different acids. These compounds exhibit interesting fluorescence properties when forming host-guest complexes, with variations in fluorescence emission depending on the protonated state or interaction with other molecules. This kind of research lays the groundwork for understanding the structural behavior and potential applications of complex amides in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Properties
The synthesis of new quinazolinone derivatives, including processes for creating 1,3-oxazolyl-7-chloroquinazolinones and their evaluation for antimicrobial activities, showcases the chemical versatility and potential pharmaceutical applications of such compounds. These synthesis pathways involve cyclization reactions and evaluations of antimicrobial effectiveness, indicating a wide range of possible modifications and applications for similar complex acetamides in drug discovery (Patel & Shaikh, 2011).
Biological Activities and Therapeutic Potentials
A study on the antitumor activity and molecular docking of 3-benzyl-substituted-4(3H)-quinazolinones highlights the potential of such compounds in cancer therapy. Certain derivatives demonstrated significant broad-spectrum antitumor activity, with molecular docking methodologies providing insights into their mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase in cancer cell lines. This research suggests the therapeutic potential of complex acetamides in oncology (Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopic Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, provide detailed insights into the molecular structure, vibrational spectroscopy, and molecular docking studies of related compounds. These studies reveal information about molecular electrostatic potentials, nonlinear optical properties, and interactions with biological targets, such as BRCA2 complexes. Such comprehensive structural and vibrational analyses contribute to the understanding of the molecular properties and interaction mechanisms of complex acetamides with biological systems (El-Azab et al., 2016).
Propiedades
Número CAS |
946254-14-4 |
|---|---|
Nombre del producto |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide |
Fórmula molecular |
C29H28N4O4 |
Peso molecular |
496.567 |
Nombre IUPAC |
N-cyclopropyl-2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-7-8-19(2)24(15-18)31-27(35)17-32-25-6-4-3-5-23(25)28(36)33(29(32)37)22-13-9-20(10-14-22)16-26(34)30-21-11-12-21/h3-10,13-15,21H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
MXDKLZQEFHWZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



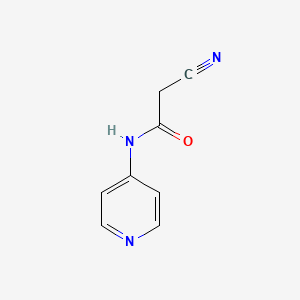
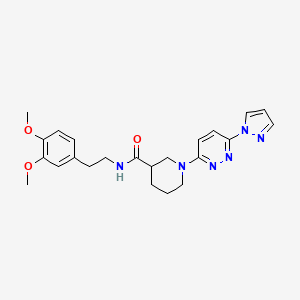

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
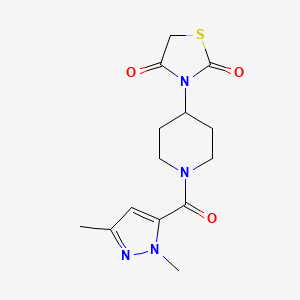
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)

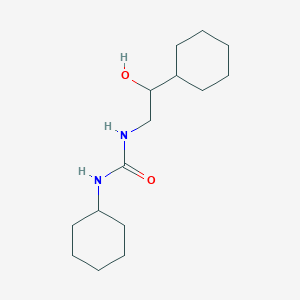
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)
